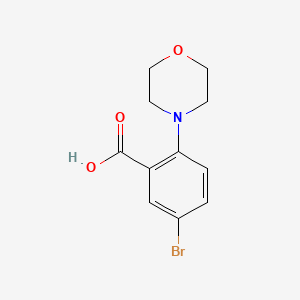

5-Bromo-2-morpholin-yl-benzoic acid

Description

Morpholine derivatives are often used in pharmaceuticals and agrochemicals due to their solubility and bioactivity. This article compares this hypothetical compound with structurally analogous 5-bromo-2-substituted benzoic acids documented in the literature, focusing on synthesis, properties, and applications.

Properties

IUPAC Name |

5-bromo-2-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZHDYOIXFAVDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-morpholin-yl-benzoic acid typically involves the bromination of 2-morpholin-yl-benzoic acid. This reaction can be carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-morpholin-yl-benzoic acid can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromate ion.

Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

Substitution: The morpholine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Bromate ions and other oxidized derivatives.

Reduction: Derivatives lacking the bromine atom.

Substitution: Compounds with different functional groups replacing the morpholine group.

Scientific Research Applications

5-Bromo-2-morpholin-yl-benzoic acid has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

Biology: The compound can be employed in the study of biological systems and pathways.

Industry: It can be utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 5-Bromo-2-morpholin-yl-benzoic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following 5-bromo-2-substituted benzoic acid derivatives are analyzed based on substituent effects, synthesis efficiency, and physicochemical properties:

a. 5-Bromo-2-Chlorobenzoic Acid

- Formula : C₇H₄BrClO₂

- Synthesis : Produced via a one-pot method using 2-chlorobenzotrichloride and bromine reagents, achieving >95% yield and 80–92% purity .

- Applications : A versatile building block in pharmaceuticals and agrochemicals due to its stability and reactivity .

- Key Features : Low-cost synthesis, minimal waste, and high scalability .

b. 5-Bromo-2-(Phenylamino)Benzoic Acid

- Formula: C₁₃H₁₀BrNO₂

- Structure : Twisted conformation (dihedral angle: 45.74° between aromatic rings) with intramolecular N–H⋯O hydrogen bonds and carboxylic acid dimers in the crystal lattice .

- Synthesis : Prepared from 2,5-dibromobenzoic acid and aniline, purified via column chromatography .

c. 5-Bromo-2-Methoxybenzoic Acid

- Formula : C₈H₇BrO₃

d. 5-Bromo-2-Formylbenzoic Acid

- Formula : C₈H₅BrO₃

- Physical Properties : Melting point of 130–131°C and boiling point of 378.2±37.0°C, indicating moderate thermal stability .

e. 2-((5-Bromo-2-Hydroxy-Benzylidene)-Amino)-Benzoic Acid

- Formula: C₁₄H₁₀BrNO₃

- Structure: Schiff base formation with a benzylidene-amino group; molecular weight = 320.145 .

f. 5-Bromo-2-(2,5-Dimethylpyrrol-1-yl)Benzoic Acid

- Formula: C₁₃H₁₃BrNO₂

- Substituent : Pyrrole ring introduces heterocyclic character, which may influence electronic properties and binding affinity .

Data Tables

Table 1: Comparative Properties of 5-Bromo-2-Substituted Benzoic Acids

Research Findings

- Synthetic Efficiency: Halogenated derivatives (e.g., 5-bromo-2-chloro) are synthesized with higher yields (>95%) compared to amino- or heterocyclic-substituted analogs, which require multistep purification .

- Structural Effects: Bulky substituents (e.g., phenylamino) induce molecular twisting and hydrogen bonding, influencing crystal packing and stability .

- Functional Group Impact : Electron-withdrawing groups (e.g., Cl) increase acidity, while electron-donating groups (e.g., OMe) improve solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.